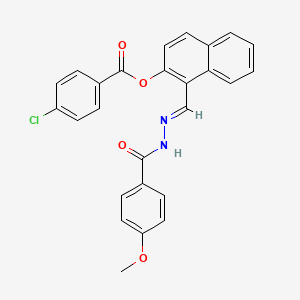
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C24H20ClN3O5 and a molecular weight of 465.897 g/mol This compound is known for its unique structural features, which include a naphthyl group, a methoxybenzoyl group, and a chlorobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Methoxybenzoyl Hydrazide: This intermediate is synthesized by reacting 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions.
Formation of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl Intermediate: The 4-methoxybenzoyl hydrazide is then reacted with 2-naphthyl isocyanate to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The intermediate is coupled with 4-chlorobenzoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while nucleophilic substitution of the chlorobenzoate group can produce various substituted benzoates .
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a phenyl group instead of a naphthyl group.
2-Methoxy-4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Contains a methylbenzoate group instead of a chlorobenzoate group.
Uniqueness
The presence of these groups allows for diverse chemical modifications and interactions, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
767339-48-0 |
|---|---|
Molekularformel |
C26H19ClN2O4 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
[1-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H19ClN2O4/c1-32-21-13-8-18(9-14-21)25(30)29-28-16-23-22-5-3-2-4-17(22)10-15-24(23)33-26(31)19-6-11-20(27)12-7-19/h2-16H,1H3,(H,29,30)/b28-16+ |
InChI-Schlüssel |
PHKJNMLAAMTLTL-LQKURTRISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















